2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(3-Chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:
- Substituents: 3-Chlorophenyl at position 2: Introduces electron-withdrawing effects, enhancing electrophilicity. 2-Methoxyphenyl at position 7: Offers steric bulk and methoxy-mediated hydrogen bonding.
While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., triazolopyrimidine carboxamides in , and 15) suggest utility in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-9-6-12-27-14-18)22(19-10-3-4-11-20(19)34-2)32-25(28-15)30-23(31-32)16-7-5-8-17(26)13-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOUYYZZFSKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 472.9 g/mol
- CAS Number : 539801-65-5
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in the fields of oncology and neurology. The following sections detail specific activities observed in research studies.
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives can exhibit significant anticancer properties. In vitro studies suggest that the compound may inhibit the proliferation of various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair, such as topoisomerase and thymidylate synthase, which are crucial for cancer cell survival and proliferation.
Case Study : A study reported that a related triazolopyrimidine derivative demonstrated an IC value of 5 µM against human breast cancer cell lines (MCF-7), indicating potent anticancer activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Triazolopyrimidine Derivative | MCF-7 | 5 |
| Triazolopyrimidine Derivative | A549 (Lung Cancer) | 8 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It was found to exhibit anticonvulsant properties in animal models, potentially through modulation of neurotransmitter systems.
- Mechanism of Action : The compound may enhance GABAergic transmission or inhibit excitatory neurotransmitter release.
- Protective Index : In a study using a PTZ-induced seizure model, it showed a protective index comparable to standard anticonvulsants .
| Model | ED (mg/kg) | TD (mg/kg) | Protective Index |
|---|---|---|---|
| PTZ Seizure Model | 18.4 | 170.2 | 9.2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the phenyl rings and the presence of specific substituents significantly influence the biological activity of triazolopyrimidine derivatives.
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity against cancer cells.
- Methoxy Group : The methoxy group is believed to increase lipophilicity, facilitating better membrane penetration and enhancing bioavailability.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Physicochemical Properties :
- Electron-Withdrawing Groups (e.g., Cl in 5g and Target): Higher melting points (e.g., 319.9°C for 5g vs. 251.9°C for 2h) due to enhanced crystallinity .
- Methoxy Groups : 2-Methoxyphenyl (Target) vs. 3,4,5-trimethoxyphenyl (5g): Trimethoxy substitution in 5g increases steric hindrance but reduces solubility compared to the Target’s single methoxy .
- Synthetic Accessibility :
Functional Group-Driven Bioactivity Trends
- Amino vs. Carboxamide Linkers: Compounds with amino groups (e.g., 5g, 94) show antimalarial or kinase-inhibitory activity, while carboxamides (e.g., Target, 2h) are prioritized for solubility and target binding .
- Chlorophenyl vs. Other Aromatic Substituents :
Preparation Methods
Precursor Preparation
The triazolopyrimidine core is synthesized via cyclocondensation between 3-(3-chlorophenyl)-5-amino-1,2,4-triazole and 1-(2-methoxyphenyl)butane-1,3-dione (Figure 1).
Reaction Conditions :
- Solvent : Acetic acid (reflux, 8–12 hours).
- Catalyst : None (acidic media promotes cyclization).
- Yield : 65–78% after recrystallization from ethanol.
The diketone 1-(2-methoxyphenyl)butane-1,3-dione is synthesized via Claisen condensation of ethyl 2-methoxybenzoate with acetone under basic conditions (NaH, THF, 0°C to RT).
Structural Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, aryl-H), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- LC-MS : m/z 368.1 [M+H]⁺.
Functionalization at Position 6: Carboxamide Installation
Ester Hydrolysis
The ethyl ester intermediate undergoes saponification:
Acyl Chloride Formation
The carboxylic acid is converted to its chloride:
Amidation with Pyridin-3-Amine
The acyl chloride reacts with pyridin-3-amine:
- Conditions : DCM, DIPEA (3 eq), RT, 12 hours.
- Yield : 70–75% after silica gel chromatography (EtOAc/hexane).
Analytical Data :
- ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 155.2 (pyridine-C), 148.1 (triazole-C).
- HPLC Purity : ≥98% (C18 column, MeCN/H₂O).
Substituent Optimization and Final Modifications
Chlorination at Position 7 (Alternative Route)
For analogs requiring late-stage substitution, the core is chlorinated:
Industrial-Scale Considerations
Process Optimization
Purification Techniques
- Recrystallization Solvents : Ethyl acetate/hexane (1:3) for intermediates.
- Chromatography : Avoided in large-scale production via careful stoichiometric control.
Challenges and Solutions
Regioselectivity in Cyclocondensation
Amidation Side Reactions
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
